
1-ブロモ-2-フルオロ-3-(トリフルオロメトキシ)ベンゼン
概要
説明
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethoxy groups
科学的研究の応用
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene . For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
生化学分析
Biochemical Properties
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo Diels-Alder reactions with lithium diisopropylamide in tetrahydrofuran and furan, yielding corresponding naphthalenes . These interactions suggest that 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene can participate in complex biochemical pathways, potentially influencing the activity of enzymes involved in these reactions.
Cellular Effects
The effects of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, leading to alterations in cellular behavior. Additionally, it may impact metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with lithium diisopropylamide suggests that it can form stable complexes with certain enzymes, thereby modulating their activity . Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its participation in Diels-Alder reactions suggests that it can influence the synthesis of complex organic molecules . Additionally, this compound may affect metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene within cells and tissues are essential for understanding its overall effects. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function, highlighting the importance of studying its transport and distribution.
Subcellular Localization
The subcellular localization of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used in Diels-Alder reactions to form complex cyclic structures.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed:
Substituted Benzene Derivatives: Formed through substitution reactions.
Complex Cyclic Compounds: Resulting from Diels-Alder reactions.
類似化合物との比較
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
- 4-Bromobenzotrifluoride
Uniqueness: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents on the benzene ring. The combination of bromine, fluorine, and trifluoromethoxy groups imparts distinct electronic and steric properties, making it highly versatile in various chemical reactions and applications .
特性
IUPAC Name |
1-bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOCYGYMYNLXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670191 | |
| Record name | 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-63-9 | |
| Record name | 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


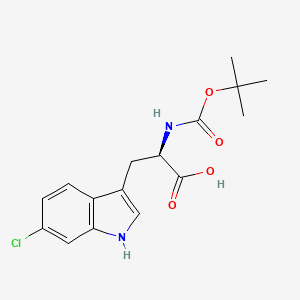
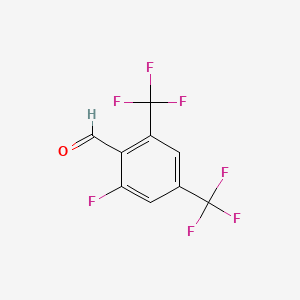

![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)
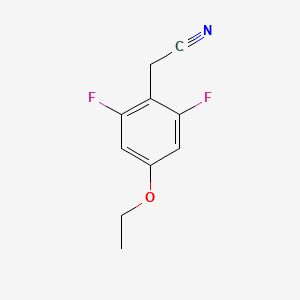
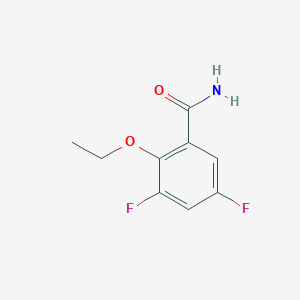
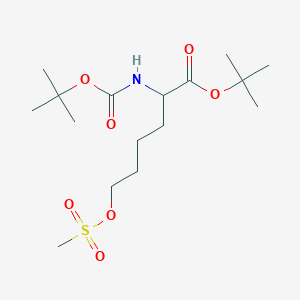


![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)

![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)


